molecular formula C17H18N4S B4558861 4-(4-butylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

4-(4-butylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Cat. No.: B4558861
M. Wt: 310.4 g/mol
InChI Key: HTNCCFRXYJHPFT-UHFFFAOYSA-N
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Description

4-(4-Butylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a chemical compound built around the 1,2,4-triazole-3-thiol scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This specific molecule features a 4-pyridyl group at the 5-position and a 4-butylphenyl substitution at the 4-position of the triazole ring, which may influence its physicochemical properties and biological interactions. Compounds based on the 1,2,4-triazole-3-thiol core have been extensively investigated and demonstrate a broad spectrum of pharmacological properties, including significant antifungal activity, often through the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a key target of drugs like fluconazole and voriconazole . Research also highlights their potential as anticancer agents, with some derivatives acting as aromatase inhibitors analogous to drugs like letrozole . Furthermore, the 1,2,4-triazolethione moiety is associated with antiviral (including activity against HIV-1), antibacterial , anticonvulsant , and anti-inflammatory effects, making it a highly versatile template for developing novel therapeutic agents . The thiol group offers a site for coordination, allowing researchers to explore the compound's behavior in forming metal complexes, which can exhibit enhanced or novel bioactivities . This product is intended for research applications only, such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. Researchers should handle this compound with appropriate safety precautions. Handling and Storage: For stability, it is recommended to store the compound under an inert atmosphere at room temperature . Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

IUPAC Name

4-(4-butylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-2-3-4-13-5-7-15(8-6-13)21-16(19-20-17(21)22)14-9-11-18-12-10-14/h5-12H,2-4H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNCCFRXYJHPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 4-butylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then reacted with pyridine-4-carboxylic acid hydrazide in the presence of a suitable catalyst to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

S-Alkylation of the Thiol Group

The thiol (-SH) group at position 3 of the triazole ring undergoes nucleophilic substitution with alkyl halides or α-halo ketones under basic conditions, forming stable thioethers.

Table 1: S-Alkylation Reactions

Alkylating AgentConditionsProductYieldReference
2-Bromo-1-phenylethanoneDMF, Cs₂CO₃, RT, 24 hS-Alkylated ketone derivative61%
Ethyl chloroacetateDMF, triethylamine, RT, 24 hEthyl 2-[(triazolyl)thio]acetate80%

Mechanistically, deprotonation of the thiol by a base generates a thiolate ion, which attacks the electrophilic carbon of the alkylating agent. Polar aprotic solvents like DMF enhance reactivity by stabilizing ionic intermediates .

Reduction of S-Alkylated Derivatives

S-Alkylated ketones derived from the parent compound can be reduced to secondary alcohols using borohydride reagents.

Table 2: Reduction of S-Alkylated Ketones

ReagentConditionsProductYieldReference
NaBH₄Ethanol, 45–50°C, 1.25 hSecondary alcohol derivative57%

This two-step process (alkylation followed by reduction) enables the introduction of hydroxyl groups for further functionalization .

Formation of Thiosemicarbazides

Reaction with acyl chlorides or isothiocyanates converts the thiol into thiosemicarbazide derivatives, often used as intermediates in antimicrobial agent synthesis.

Table 3: Thiosemicarbazide Synthesis

ReagentConditionsProductYieldReference
Phenyl isothiocyanateEthanol, reflux, 12 h1,4-Disubstituted thiosemicarbazide75%

The reaction proceeds via nucleophilic addition of the thiol to the electrophilic carbon of the isothiocyanate .

Condensation with Aldehydes

The thiol group participates in Schiff base formation with aromatic aldehydes, yielding azomethines with potential antioxidant properties.

Table 4: Azomethine Synthesis

AldehydeConditionsProductYieldReference
4-NitrobenzaldehydeEthanol, RT, 6 hTriazolylthio-Schiff base68%

This reaction is catalyzed by mild acid and proceeds via imine bond formation .

Thione-Thiol Tautomerism

The compound exhibits thione-thiol tautomerism, enabling alkylation at either sulfur or nitrogen atoms depending on reaction conditions.

Table 5: Alkylation via Tautomerism

ReagentConditionsSite of AlkylationYieldReference
3,5-di-tert-butyl-6-methoxymethylcatecholEthanol, RT, Ar atmosphereNitrogen (triazole)80%

In acidic media, alkylation preferentially occurs at the nitrogen atom due to stabilization of the thione tautomer .

Oxidative Coupling

While not explicitly documented for this compound, analogous triazole-thiols undergo oxidation to disulfides (e.g., using H₂O₂ or I₂), a pathway likely applicable here.

Key Reaction Trends:

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) favor S-alkylation, while protic solvents (ethanol) aid condensations .

  • Base Selection : Strong bases (Cs₂CO₃) enhance thiolate formation, whereas weaker bases (triethylamine) suffice for less electrophilic agents .

  • Thermal Stability : Reactions above 60°C risk triazole ring decomposition, necessitating controlled heating .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for synthesizing bioactive analogs with tailored pharmacokinetic properties. Further studies are warranted to explore its catalytic and polymeric applications.

Scientific Research Applications

Triazole derivatives, including the target compound, have been extensively studied for their biological activities. They exhibit a range of pharmacological properties such as:

  • Antifungal Activity : Triazoles are well-known for their antifungal properties. Research indicates that compounds similar to 4-(4-butylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can inhibit fungal growth by interfering with ergosterol biosynthesis in fungal cell membranes .
  • Antioxidant Properties : Studies have shown that triazole derivatives possess antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly beneficial in preventing diseases related to oxidative damage .
  • Anti-inflammatory Effects : Some triazole compounds have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .

Medicinal Chemistry

The synthesis of this compound has been optimized to enhance its efficacy and selectivity against specific biological targets. Structure-activity relationship (SAR) studies reveal that modifications in the substituents can significantly influence the compound's biological activity. For instance:

Compound VariationBiological Activity (IC50)Notes
Base Compound280 nMInitial potency against JNK inhibition
3-Nitrothiazole0.4 μMEnhanced activity compared to base compound
5-Methoxyphenyl108 nMReduced activity; indicates bulkiness affects potency

Case Studies

Several case studies highlight the potential applications of this compound in various fields:

  • Cancer Research : A study investigated the use of triazole derivatives as potential anticancer agents. The results indicated that modifications on the triazole ring could enhance cytotoxicity against cancer cell lines, suggesting a promising avenue for cancer therapy development .
  • Neuroprotection : Research has also explored the neuroprotective effects of triazoles. The compound exhibited protective effects against neuronal cell death induced by oxidative stress, indicating its potential for treating neurodegenerative diseases .
  • Agricultural Applications : Due to their antifungal properties, triazole derivatives are being evaluated as agricultural fungicides. Studies have shown effective inhibition of various plant pathogens, which could lead to the development of safer and more effective agricultural treatments .

Mechanism of Action

The mechanism of action of 4-(4-butylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of protein function. The phenyl and pyridine rings can engage in π-π interactions with aromatic residues in proteins, further influencing biological activity.

Comparison with Similar Compounds

Antimicrobial Activity

  • This compound : Predicted to exhibit broad-spectrum antimicrobial activity due to the thiol group’s ability to disrupt microbial enzymes via covalent bonding .
  • 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol : Demonstrated moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) but weaker than alkyl-substituted analogs .
  • 4-(4-Ethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol : Ethoxy group enhances solubility but reduces potency (MIC = 64 µg/mL against E. coli) compared to butylphenyl derivatives .

Anticancer Potential

  • Butylphenyl Derivative: The lipophilic butyl chain may improve uptake in cancer cells, similar to 5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol, which showed IC₅₀ = 8.2 µM against MCF-7 cells .
  • Ethoxyphenyl Derivative : Lower cytotoxicity (IC₅₀ > 100 µM) due to reduced cell penetration .

Enzyme Inhibition

  • Butylphenyl Derivative : Expected to inhibit kinases (e.g., anaplastic lymphoma kinase) via triazole-thiol interactions, as seen in 5-(3-(indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol derivatives .
  • Chlorophenyl-Pyrrole Derivative: Stronger inhibition of lanosterol 14-α-demethylase (fungal target) due to Cl’s electron-withdrawing effects .

Physicochemical Properties

Property 4-(4-Butylphenyl) Derivative 4-Phenyl Derivative 4-Ethoxyphenyl Derivative
LogP (Predicted) 3.8 2.5 2.9
Water Solubility (mg/mL) 0.12 0.45 1.2
Melting Point (°C) 198–202 (estimated) 185–189 172–175

Key Insights :

  • The butyl group increases LogP by ~1.3 units compared to phenyl, significantly impacting bioavailability .
  • Ethoxy substitution improves solubility but reduces thermal stability .

Biological Activity

The compound 4-(4-butylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C18H20N4S
  • Molecular Weight : 344.44 g/mol

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of triazole derivatives, including the compound in focus. The antimicrobial screening was conducted against various microorganisms using the cup-plate method.

CompoundConcentration (%)Diameter of Inhibition Zone (mm)Gram-positive BacteriaGram-negative BacteriaFungal Species
4a17S. aureus (7)E. coli (5)C. albicans (14)
4b19S. aureus (9)E. coli (4)C. albicans (16)
4c15S. aureus (5)E. coli (2)C. albicans (12)

The results indicate that compounds with electron-donating groups exhibited enhanced antimicrobial activities compared to those with electron-withdrawing groups .

Anticancer Activity

The anticancer potential of this triazole derivative has been evaluated in various cancer cell lines. In vitro studies revealed that it exhibits significant cytotoxic effects against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxicity of several derivatives derived from the triazole scaffold:

Compound IDCell LineIC50 (µM)
Compound 1IGR3912
Compound 2MDA-MB-23115
Compound 3Panc-120

The results indicated that these compounds were more cytotoxic against melanoma cell lines compared to others, suggesting a selective action towards certain cancer types .

Antioxidant Activity

The antioxidant properties of triazole derivatives have also been explored. The ability to scavenge free radicals contributes to their therapeutic potential.

Antioxidant Evaluation Method

The DPPH radical scavenging assay was employed to evaluate the antioxidant activity:

Compound ID% Inhibition at 100 µM
Compound A65
Compound B72
Compound C58

These findings suggest that certain derivatives possess significant antioxidant capabilities, which may contribute to their overall biological activity .

Q & A

Q. What are the key synthetic routes for 4-(4-butylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives?

  • Methodological Answer : The compound is synthesized via condensation of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media (e.g., NaOH/MeOH) to form the triazole-thiol core. Alkylated derivatives are produced by reacting the thiol group with alkyl halides (e.g., iodoethane, bromopropane) under basic conditions . Mannich base derivatives are synthesized via reactions with formaldehyde and secondary amines (e.g., morpholine, piperidine), introducing aminoalkyl groups at the thiol position .

Q. How is structural confirmation of this compound and its derivatives performed?

  • Methodological Answer : Use elemental analysis (C, H, N, S), 1H/13C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, thiol protons at δ 3.1–3.3 ppm), and IR spectroscopy (S–H stretch ~2550 cm⁻¹). LC-MS or HR-MS confirms molecular ion peaks (e.g., [M+H⁺] at m/z 267.349 for the parent compound). Chromatographic purity is assessed via HPLC with diode-array detection .

Q. What methods evaluate the antimicrobial activity of these derivatives?

  • Methodological Answer : Broth microdilution assays determine minimum inhibitory concentrations (MIC) against pathogens like Candida albicans (MIC range: 7.8–62.5 µg/mL). Minimum bactericidal concentrations (MBC) are assessed by subculturing on agar plates. Activity correlates with electron-withdrawing substituents (e.g., bromine) on the aryl group .

Q. What purification techniques are effective for triazole-thiol derivatives?

  • Methodological Answer : Silica gel chromatography with hexane:EtOAc (75:25) resolves impurities, yielding 71–86% pure products. Recrystallization from ethanol or methanol removes residual solvents. For hygroscopic derivatives, lyophilization is recommended .

Advanced Research Questions

Q. How can computational methods predict the biological activity of derivatives?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like anaplastic lymphoma kinase (PDB:2XP2) or cyclooxygenase-2 (PDB:3LD6). ADME analysis (e.g., SwissADME) predicts bioavailability, with logP values <5 indicating favorable permeability. Derivatives with pyridinyl groups show stronger hydrogen bonding with kinase active sites .

Q. What strategies optimize reaction yields for S-alkylation?

  • Methodological Answer :
  • Solvent : Methanol outperforms ethanol due to better base solubility.
  • Temperature : 60–80°C improves nucleophilic substitution kinetics.
  • Alkyl Halides : Iodoethane increases yield by 15% vs. bromoethane.
  • Base Equivalents : 1.1 eq. NaOH minimizes thiolate oxidation .

Q. How are in vivo anti-hypoxic effects assessed for these compounds?

  • Methodological Answer : Use rat models with acute hypoxia induced by sodium nitrite (200 mg/kg). Administer derivatives intraperitoneally (200 mg/kg) and measure survival time extension. Reference drugs like Mexidol (5% solution) are compared. Derivatives with ethyl substituents show 1.0% longer survival vs. controls .

Q. How to resolve contradictory data in bioactivity studies?

  • Methodological Answer :
  • Assay Validation : Re-test under standardized conditions (pH 7.4, DMSO <1%).
  • Orthogonal Assays : Combine enzyme inhibition (e.g., COX-2) with whole-cell antimicrobial tests.
  • SAR Analysis : Compare substituent effects (e.g., 4-Cl vs. 4-Br on phenyl groups) to identify pharmacophores .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-butylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(4-butylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

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